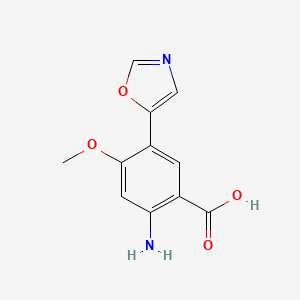
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with amino, methoxy, and oxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-Methoxy-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The amino group then undergoes cyclization with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reduction and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include reduced forms of the oxazole ring or benzoic acid derivatives.
Substitution: Products vary based on the substituents introduced, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with biological molecules.
Comparación Con Compuestos Similares
2-Amino-4-methoxybenzoic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
2-Amino-5-methoxybenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-Amino-4-methoxy-5-(1,3-thiazol-5-yl)benzoic acid: Contains a thiazole ring instead of an oxazole ring, resulting in different biological activities.
Uniqueness: 2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
371251-38-6 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-3-8(12)6(11(14)15)2-7(9)10-4-13-5-17-10/h2-5H,12H2,1H3,(H,14,15) |
Clave InChI |
OETGAUDFYOFVBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2=CN=CO2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


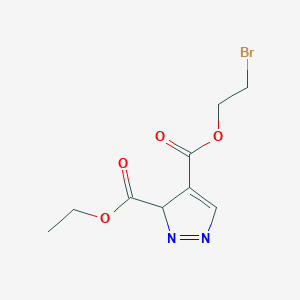

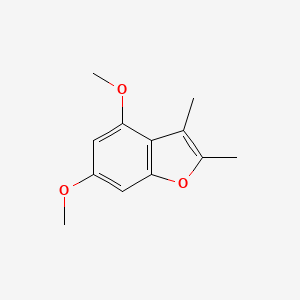

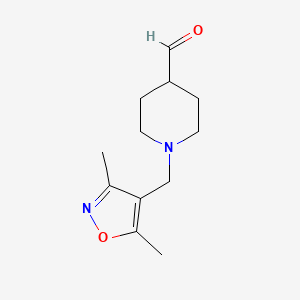


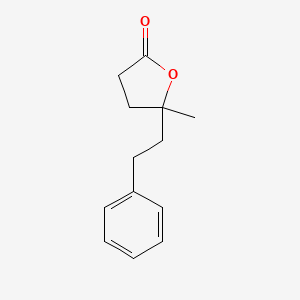
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)


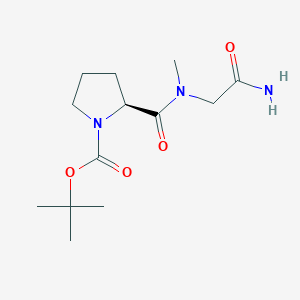
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
